molecular formula C18H11ClN2O3S2 B2423966 3-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-benzothiophene-2-carboxamide CAS No. 892858-07-0

3-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B2423966
CAS No.: 892858-07-0
M. Wt: 402.87
InChI Key: JYTFOVZUSGTVLK-UHFFFAOYSA-N
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Description

3-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex heterocyclic structure, which includes a benzothiophene core, a benzothiazole moiety, and a dioxino ring system. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-benzothiophene-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiophene ring.

    Introduction of the Benzothiazole Moiety: The benzothiazole ring is introduced through a condensation reaction between an amine and a thioamide.

    Formation of the Dioxino Ring: The dioxino ring is formed by the cyclization of a diol with an appropriate electrophile.

    Amidation: The final step involves the formation of the amide bond through a coupling reaction between the benzothiophene carboxylic acid and the benzothiazole amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents, and mild heating.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, alcohols.

    Substitution: Substituted amides, thioamides, ethers.

Scientific Research Applications

3-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine: A related compound with similar structural features but different functional groups.

    2-chloro-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole: Another structurally related compound with a chlorine atom at a different position.

Uniqueness

3-chloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O3S2/c19-15-9-3-1-2-4-13(9)25-16(15)17(22)21-18-20-10-7-11-12(8-14(10)26-18)24-6-5-23-11/h1-4,7-8H,5-6H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTFOVZUSGTVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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